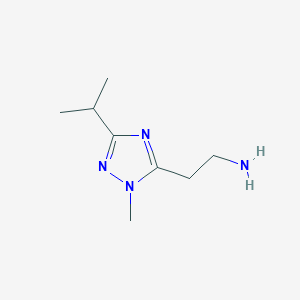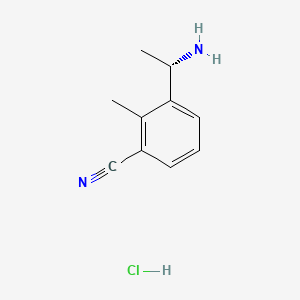
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an asymmetric carbon atom, making it an important building block in the synthesis of various pharmaceuticals and organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride typically involves the asymmetric hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . These methods are atom-economical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs catalytic asymmetric synthesis techniques. These methods include the use of chiral ligands or organo-catalysts to achieve high enantioselectivity and yield .
化学反応の分析
Types of Reactions
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve the use of catalysts such as palladium or platinum for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include primary amines, oximes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include enzymatic transformations and receptor-mediated signaling .
類似化合物との比較
Similar Compounds
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-2-(1-Aminoethyl)aniline hydrochloride
- 1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride
Uniqueness
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic materials .
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
3-[(1S)-1-aminoethyl]-2-methylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)4-3-5-10(7)8(2)12;/h3-5,8H,12H2,1-2H3;1H/t8-;/m0./s1 |
InChIキー |
YATXEDQNQZCNJD-QRPNPIFTSA-N |
異性体SMILES |
CC1=C(C=CC=C1[C@H](C)N)C#N.Cl |
正規SMILES |
CC1=C(C=CC=C1C(C)N)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
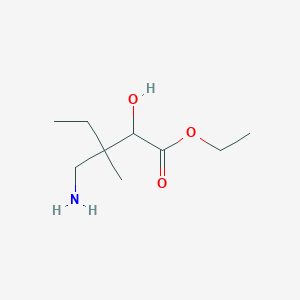
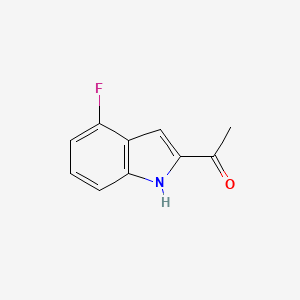
![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)



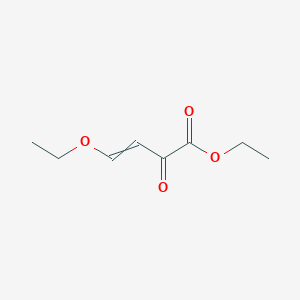
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)


